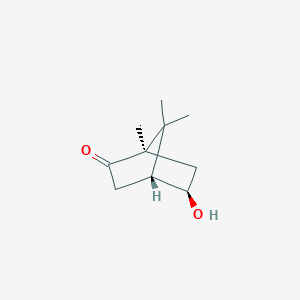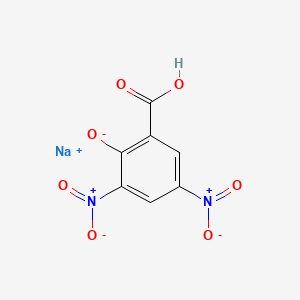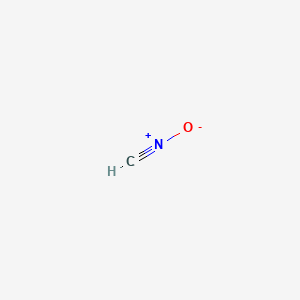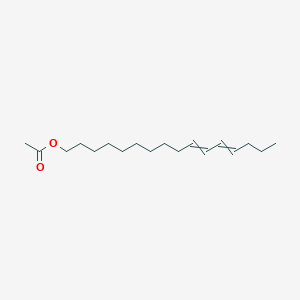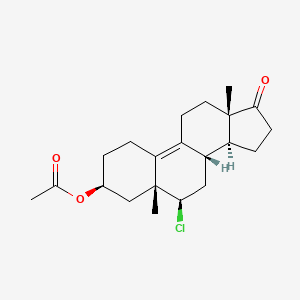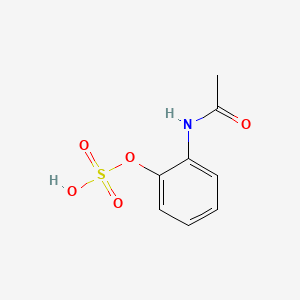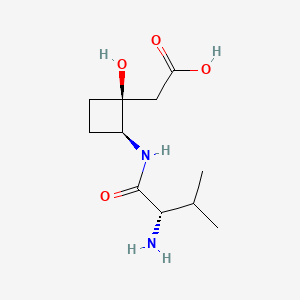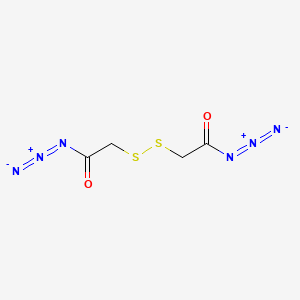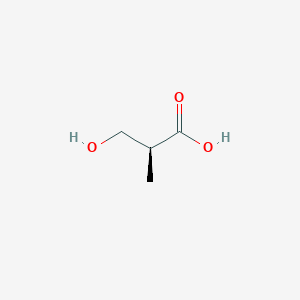
(S)-3-羟基异丁酸
描述
Synthesis Analysis
The enzymatic synthesis of (S)-3-hydroxyisobutyric acid involves aldolase-catalyzed addition of propanal to formaldehyde, followed by enzymatic oxidation of the resulting 3-hydroxy-2-methylpropanal. This process highlights the biocatalytic potential for producing commercially valuable intermediates from simple precursors (Česnik et al., 2019).
Molecular Structure Analysis
(S)-3-Hydroxyisobutyric acid's structural elucidation has been achieved through methods such as optical rotation measurements, confirming its configuration as the S(+) stereoisomer. This configuration is crucial for understanding its role in metabolic pathways and its synthesis in biological systems (Amster & Tanaka, 1979).
Chemical Reactions and Properties
This compound participates in various biochemical pathways, including its metabolism in rats, which involves dehydrogenation and hydration steps, leading to the production of specific stereoisomers. Such studies provide insight into its metabolic fate and the stereochemical aspects of its biotransformation (Amster & Tanaka, 1980).
Physical Properties Analysis
Research on the physical interactions of 3-hydroxybutyric acid, a related compound, with lipid monolayers at clinically relevant concentrations has shown significant effects on membrane properties. These findings are essential for understanding the physicochemical behavior of similar hydroxy acids in biological systems and their potential physiological impacts (Hsu et al., 2013).
Chemical Properties Analysis
The chemical properties of (S)-3-hydroxyisobutyric acid, such as its enzymatic degradation and the role of its stereochemistry in biological processes, are fundamental for applications in biotechnology and polymer science. Understanding these properties facilitates the development of novel biopolymers and green chemical processes (Abe & Doi, 2002).
科学研究应用
1. Biocatalysis with Immobilized Viable Whole Cells
- Summary of Application: “(S)-3-hydroxyisobutyric acid” is used in the production of fine chemicals and biofuels, in environmental applications, and also in emerging applications such as biosensors or medicine . The stability and performance of whole-cell biocatalysts can be highly improved by controlled immobilization techniques .
- Methods of Application: The process involves the use of viable microbial cells as biocatalysts. The stability and performance of these biocatalysts can be improved by controlled immobilization techniques .
- Results or Outcomes: The use of these biocatalysts has led to the intensive development of high-performance recombinant strains supplying multienzyme cascade reaction pathways .
2. Biosynthesis from Glucose through the Reversed Fatty Acid β-Oxidation Pathway
- Summary of Application: “(S)-3-hydroxyisobutyric acid” is synthesized from glucose through the reversed fatty acid β-oxidation pathway by Recombinant Escherichia coli Strains .
- Methods of Application: The process involves the use of the Escherichia coli strain BOX3.1 ∆4 P L - atoB P L - tesB, which was directly engineered for the biosynthesis of the target compound from glucose through the reversed fatty acid β-oxidation pathway .
- Results or Outcomes: A target product yield of 0.12 mol/mol was achieved. Inactivation of the nonspecific YciA thioesterase gene in the strain led to an increase in the yield of 3-hydroxybutyric acid to 0.15 mol/mol .
3. Multistep Synthesis from Glucose
- Summary of Application: “(S)-3-hydroxyisobutyric acid” is synthesized from glucose in a multistep process .
- Methods of Application: The process involves the use of advanced synthesis and catalysis techniques .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
安全和危害
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
未来方向
This involves discussing potential areas of future research or applications of the compound.
属性
IUPAC Name |
(2S)-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBTMSZEOQQDU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331534 | |
| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-3-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(S)-3-hydroxyisobutyric acid | |
CAS RN |
26543-05-5 | |
| Record name | 3-Hydroxyisobutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYISOBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Hydroxyisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



